4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1250379-75-9
VCID: VC8222824
InChI: InChI=1S/C11H11BrN2/c1-7-3-4-9(5-8(7)2)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)
SMILES: CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol

4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole

CAS No.: 1250379-75-9

Cat. No.: VC8222824

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole - 1250379-75-9

Specification

CAS No. 1250379-75-9
Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
IUPAC Name 4-bromo-5-(3,4-dimethylphenyl)-1H-pyrazole
Standard InChI InChI=1S/C11H11BrN2/c1-7-3-4-9(5-8(7)2)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)
Standard InChI Key JLFDEEFLXIXBIZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C
Canonical SMILES CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole can be achieved via a one-pot, solvent-free protocol adapted from methodologies developed for related 4-bromopyrazoles . The general pathway involves:

  • Cyclocondensation: Reaction of a 1,3-diketone (e.g., 3-(3,4-dimethylphenyl)pentane-2,4-dione) with an arylhydrazine (e.g., hydrazine hydrate) in the presence of silica gel-supported sulfuric acid (H2_2SO4_4/SiO2_2) to form the pyrazole intermediate.

  • Bromination: Treatment of the intermediate with N-bromosaccharin (NBSac) under solvent-free conditions, yielding the 4-bromo derivative .

This method, optimized for regioselectivity, achieves yields exceeding 90% within 15 minutes at room temperature (Table 1) .

Table 1: Synthesis Conditions for 4-Bromo-3-(3,4-dimethylphenyl)-1H-pyrazole

ReactantCatalystBrominating AgentTime (min)Yield (%)
3-(3,4-Dimethylphenyl)pentane-2,4-dioneH2_2SO4_4/SiO2_2NBSac1590–95

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra of analogous bromopyrazoles show distinct signals for aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) .

  • Infrared Spectroscopy (IR): Stretching vibrations for C-Br bonds appear near 550–600 cm1^{-1}, while N-H stretches are observed at 3400–3500 cm1^{-1} .

  • Mass Spectrometry (MS): Molecular ion peaks align with the theoretical mass (m/z 277.15), with fragmentation patterns confirming the bromine isotope signature .

Physicochemical Properties

4-Bromo-3-(3,4-dimethylphenyl)-1H-pyrazole is a white crystalline solid at room temperature. Key properties include:

  • Melting Point: Estimated 120–125°C (extrapolated from similar derivatives) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) and insoluble in water .

  • LogP: Predicted logP of 3.1 (calculated via ChemDraw), indicating high lipophilicity suitable for membrane penetration .

Stability studies under ambient conditions suggest no significant degradation over 6 months when stored in airtight containers .

Applications in Material Science

Pyrazole derivatives serve as ligands in coordination chemistry. The bromine atom in 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole facilitates oxidative addition reactions with transition metals (e.g., Pd, Cu), making it a candidate for catalytic systems . Preliminary studies suggest utility in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high thermal stability.

  • Metal-Organic Frameworks (MOFs): As bridging ligands to construct porous materials for gas storage .

Analytical Methods and Quality Control

Reverse-phase high-performance liquid chromatography (HPLC) is the primary method for purity assessment. Optimal conditions include:

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid.

  • Detection: UV at 254 nm .

Table 2: HPLC Parameters for Purity Analysis

ParameterValue
Retention Time6.2 min
Theoretical Plates>2000
Tailing Factor1.1

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry approaches to enhance yield .

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

  • Material Applications: Investigate catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura).

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